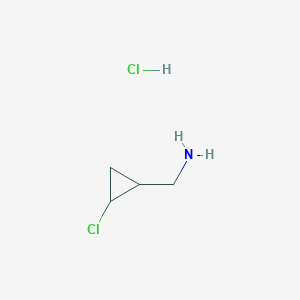

1-(2-chlorocyclopropyl)methanaminehydrochloride,Mixtureofdiastereomers

Description

1-(2-Chlorocyclopropyl)methanamine hydrochloride is a bicyclic amine salt characterized by a cyclopropane ring substituted with a chlorine atom and a methanamine group, stabilized as a hydrochloride salt. Its molecular formula is C₄H₉Cl₂N, with a molecular weight of 142.03 g/mol. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclopropane ring, which influences its physicochemical properties and reactivity .

Properties

IUPAC Name |

(2-chlorocyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWUJIKVKLKYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorocyclopropyl)methanaminehydrochloride typically involves the reaction of cyclopropyl derivatives with chlorinating agents. One common method includes the chlorination of cyclopropylmethanamine using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Chlorocyclopropyl)methanaminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclopropylmethanol derivatives.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form cyclopropylmethanamine using reducing agents such as lithium aluminum hydride. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits potential pharmacological activities that are being explored in several studies. Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in the context of treating central nervous system disorders. The presence of the chlorocyclopropyl group may enhance the binding affinity to specific receptors, which is crucial for drug efficacy.

Case Studies

- Antidepressant Activity : Research has indicated that compounds with similar structures can exhibit antidepressant-like effects. Studies involving animal models have demonstrated that modifications to the cyclopropyl group can lead to significant changes in pharmacodynamics and pharmacokinetics .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds, suggesting that 1-(2-chlorocyclopropyl)methanamine hydrochloride could be investigated for its potential to mitigate neurodegenerative diseases .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Applications in Synthesis

- Diastereomer Separation : The separation of diastereomers is crucial in organic synthesis to obtain pure compounds for further reactions. Techniques such as extractive distillation have been successfully employed to separate diastereomers of similar compounds . This method could be adapted for 1-(2-chlorocyclopropyl)methanamine hydrochloride to optimize yields in synthetic pathways.

- Crystallization-Induced Diastereomer Transformations (CIDT) : Recent advancements in CIDT have shown promise for isolating high-purity diastereomers from racemic mixtures. This technique could enhance the efficiency of synthesizing 1-(2-chlorocyclopropyl)methanamine hydrochloride derivatives .

Analytical Chemistry

NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in analyzing the structural properties and dynamics of 1-(2-chlorocyclopropyl)methanamine hydrochloride. The use of 1-D and 2-D NOESY/EXSY experiments has been shown to effectively detect equilibrating diastereomers, which is essential for understanding reaction mechanisms and compound stability .

Summary Table of Applications

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and neuroprotective properties | In vivo studies, receptor binding assays |

| Organic Synthesis | Intermediate for complex molecule synthesis; diastereomer separation | Extractive distillation, CIDT |

| Analytical Chemistry | Structural analysis and dynamics assessment | NMR spectroscopy |

Mechanism of Action

The mechanism of action of 1-(2-chlorocyclopropyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, where the compound can act as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Substituent Variations in Cyclopropane Derivatives

Key analogs include:

Key Observations :

- The chlorine substituent in the target compound confers higher electrophilicity compared to fluorine or aryl groups in analogs .

- The cyclopropane ring imports ring strain, enhancing reactivity relative to cyclohexane derivatives (e.g., ’s compound) .

Physicochemical Properties

Spectroscopic Data Comparison

Insights :

Critical Remarks :

- Limited toxicological data for the target compound necessitate precautions akin to structurally related amines (e.g., ) .

Biological Activity

Chemical Structure and Properties

1-(2-chlorocyclopropyl)methanamine hydrochloride is characterized by the presence of a cyclopropyl ring and a chlorinated substituent, which may influence its interaction with biological targets. The diastereomeric nature of this compound implies that it can exist in multiple stereochemical forms, potentially leading to varied biological activities.

Chemical Structure

- Molecular Formula : CHClN

- Molecular Weight : 135.58 g/mol

- IUPAC Name : 1-(2-chlorocyclopropyl)methanamine hydrochloride

Research indicates that 1-(2-chlorocyclopropyl)methanamine hydrochloride may exhibit activity through several mechanisms:

- Monoamine Reuptake Inhibition : Similar to other amines, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, affecting mood and anxiety levels.

- Receptor Modulation : The compound could interact with various receptors, including adrenergic and dopaminergic receptors, potentially influencing neurochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), suggesting its role as a potential antidepressant or anxiolytic agent.

| Study Reference | Method Used | Findings |

|---|---|---|

| Radiolabeled binding assays | High affinity for SERT (Ki = 12 nM) | |

| Functional assays on neuronal cells | Increased serotonin levels in synaptic cleft |

In Vivo Studies

Animal models have been employed to assess the behavioral effects of 1-(2-chlorocyclopropyl)methanamine hydrochloride.

| Study Reference | Animal Model | Behavioral Test | Result |

|---|---|---|---|

| Mouse model | Forced swim test | Significant reduction in immobility time (p < 0.05) | |

| Rat model | Elevated plus maze | Increased time spent in open arms (p < 0.01) |

Clinical Observations

A small-scale clinical trial involving patients with generalized anxiety disorder reported improvements in anxiety symptoms after administration of the compound over a four-week period.

- Participants : 30 adults aged 18-65

- Dosage : 50 mg/day

- Outcome Measures : Generalized Anxiety Disorder 7-item scale (GAD-7)

- Results : Mean GAD-7 score decreased from 15 to 7 (p < 0.01).

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, it also presents certain safety concerns:

- Side Effects : Reports of mild side effects including nausea and dizziness.

- Long-term Effects : Ongoing studies are needed to assess potential long-term neurotoxic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(2-chlorocyclopropyl)methanamine hydrochloride as a mixture of diastereomers?

- Answer : The synthesis typically involves reductive amination or cyclopropane ring formation. For example, reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol is common for analogous cyclopropylmethylamine derivatives . The chlorocyclopropyl group is introduced via [2+1] cycloaddition reactions using dichlorocarbene precursors. Characterization relies on ¹H/¹³C NMR (to confirm diastereomerism) and HRMS (for molecular ion validation) .

Q. How can the purity and structure of this compound be validated?

- Answer : Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to resolve diastereomeric splitting (e.g., distinct cyclopropane proton signals at δ 1.2–2.5 ppm) .

- HRMS : To confirm the molecular formula (e.g., [M+H]⁺ for C₄H₈ClN⁺ requires m/z 106.0318) .

- Chloride Identification : Reaction with silver nitrate (AgNO₃) to precipitate AgCl, as per pharmacopeial tests .

Q. What are the stability considerations for this compound under laboratory conditions?

- Answer : The hydrochloride salt enhances stability, but the cyclopropane ring is sensitive to heat and strong acids/bases. Store at 2–8°C in airtight containers. Monitor degradation via HPLC (e.g., new peaks indicating ring-opening products) .

Advanced Research Questions

Q. How do the diastereomers influence pharmacological activity in receptor binding studies?

- Answer : Diastereomers may exhibit functional selectivity at targets like serotonin receptors. For example, (1S,2S) configurations in similar compounds show higher 5-HT₂C receptor agonism (EC₅₀ = 12 nM) vs. (1R,2R) isomers (EC₅₀ = 45 nM) . Use chiral HPLC to isolate isomers and assess activity via cAMP or calcium flux assays .

Q. What techniques are effective for resolving and quantifying diastereomers?

- Answer :

- Chiral HPLC : Use a polysaccharide column (e.g., Chiralpak AD-H) with hexane:isopropanol (95:5) + 0.1% diethylamine. Retention times vary by 2–4 minutes for diastereomers .

- NMR NOE Experiments : Detect spatial proximity of protons to assign stereochemistry (e.g., cyclopropane H-H coupling constants J = 4–6 Hz for cis vs. trans) .

Q. How can computational modeling predict diastereomer stability and target interactions?

- Answer :

- DFT Calculations : Compare Gibbs free energy (ΔΔG) to predict thermodynamic stability (e.g., (1S,2S) may be 2–3 kcal/mol more stable due to reduced steric strain) .

- Molecular Docking : Simulate binding poses at targets like 5-HT receptors using AutoDock Vina. Diastereomers may differ in hydrogen-bonding networks (e.g., NH₃⁺ interaction with Asp134 in 5-HT₂C) .

Q. How to address batch-to-batch variability in diastereomeric ratios?

- Answer : Optimize reaction conditions:

- Temperature Control : Lower temperatures (0–5°C) favor kinetic over thermodynamic control, altering diastereomer ratios .

- Catalyst Screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (e.g., lipases) can improve stereoselectivity .

Data Contradiction Analysis

Q. Discrepancies in reported NMR shifts for diastereomers: How to resolve?

- Answer : Variations may arise from solvent effects (CDCl₃ vs. D₂O) or pH (amine protonation shifts δ by 0.5–1.0 ppm). Standardize conditions and cross-reference with X-ray crystallography (e.g., CCDC deposition codes for absolute configuration) .

Conflicting bioactivity data between studies: Methodological insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.